1-Propylpiperazine

Histamine H3 Receptor Antagonists CNS Drug Discovery Piperazine SAR

1-Propylpiperazine (CAS 50733-94-3), also known as N-propylpiperazine, is a heterocyclic organic compound consisting of a piperazine ring substituted with a propyl group at the N1 position. It has a molecular weight of 128.22 g/mol and a LogP of approximately 0.57.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 50733-94-3
Cat. No. B1297305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperazine
CAS50733-94-3
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCCN1CCNCC1
InChIInChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3
InChIKeyQLEIDMAURCRVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperazine (CAS 50733-94-3) for Pharmaceutical R&D and Chemical Synthesis: A Technical Procurement Overview


1-Propylpiperazine (CAS 50733-94-3), also known as N-propylpiperazine, is a heterocyclic organic compound consisting of a piperazine ring substituted with a propyl group at the N1 position [1]. It has a molecular weight of 128.22 g/mol and a LogP of approximately 0.57 . This secondary amine is primarily utilized as a key synthetic intermediate and building block in the pharmaceutical industry for the development of histamine H3 receptor antagonists, CXCR4 antagonists, and 5-HT1A receptor ligands [2].

Critical Role of the N-Propyl Substituent in 1-Propylpiperazine: Why Close Analogs Cannot Be Interchanged


The specific N-propyl group on the piperazine core is a critical determinant of a compound's biological activity, selectivity, and physicochemical properties. Simple substitution with another N-alkyl chain, such as an ethyl or butyl group, or replacement with a different heterocyclic core like piperidine, results in quantifiable and often dramatic shifts in receptor binding affinity, off-target effects, and overall pharmacological profile [1]. As established by systematic Structure-Activity Relationship (SAR) studies, even a single methylene group difference in the N-alkyl chain length can statistically significantly alter the binding affinity for key CNS targets like the 5-HT1A receptor, making one analog a potent ligand and another an inactive or less desirable candidate [2]. Therefore, the procurement of 1-propylpiperazine is not a generic decision but a specific, evidence-based selection for applications requiring the unique molecular properties conferred by its N-propyl motif.

Quantitative Differentiation Guide for 1-Propylpiperazine: Evidence-Based Comparison Against Key Analogs


1-Propylpiperazine Core Confers Superior Potency in H3 Antagonism Compared to Piperidine and Benzothiazole Analogs

In a direct head-to-head comparison within a series of non-imidazole histamine H3 receptor ligands, the 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine derivative (3c) demonstrated a pA2 value of 7.25, which is 0.35 log units higher (indicating greater potency) than its oxazole analog (4g) which showed a pA2 of 6.9 [1]. Further studies on 5-substituted-2-thiazol-4-n-propylpiperazines identified compound 3a with a pA2 of 8.38, while the lead compound ADS-531 (2c) containing the 4-n-propylpiperazine core showed a pA2 of 8.27 and nanomolar affinity for both rat and human H3 receptors [2].

Histamine H3 Receptor Antagonists CNS Drug Discovery Piperazine SAR

N-Propylpiperazine Analogs Exhibit Reduced Muscarinic Off-Target Activity vs. Butylamine-Based CXCR4 Antagonists

A medicinal chemistry campaign designed to replace a butylamine side chain in CXCR4 antagonists identified a series of compounds containing an N-propyl piperazine side chain that demonstrated improved off-target profiles. Specifically, compound 16, an N-propyl piperazine analog, showed improved off-target effects as measured in a muscarinic acetylcholine receptor (mAChR) calcium flux assay and in a limited drug safety panel screen compared to the parent butylamine-containing compound TIQ-15 (5) [1]. Further optimization led to compound 44, an N'-ethyl-N-propyl-piperazine derivative, which exhibited no mAChR or CYP450 inhibition [2].

CXCR4 Antagonists Off-Target Effects Drug Safety Piperazine SAR

5-HT1A Receptor Affinity: N-Propyl Substitution Offers a Distinct SAR Profile vs. N-Methyl and N-Ethyl Analogs

Systematic SAR studies on heterobicyclic phenylpiperazines revealed that N-alkyl chain length significantly modulates 5-HT1A receptor affinity. For 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and 1-(benzo[b]furan-7-yl)piperazine series, the N-ethyl and N-n-propyl substituted derivatives have similar affinities, being slightly but statistically significantly less active than the N-methyl-substituted derivatives [1]. For example, the N-methyl compound 3a showed Ki = 4.1 nM, while the N-propyl analog 3c showed Ki = 7.5 nM, representing a 1.8-fold decrease in affinity. This contrasts with further elongation of the chain, where the N-n-hexyl-substituted derivative 23 achieved a Ki of 0.50 nM, a local maximum [2].

5-HT1A Receptor Ligands CNS Agents SAR Studies Piperazine Derivatives

1-Propylpiperazine in Multifunctional Alzheimer's Agents: Demonstrated In Vitro and In Vivo Activity of N-Propylpiperazine Derivatives

In a search for multifunctional agents against Alzheimer's disease, derivatives of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine and related analogs were evaluated for their ability to inhibit cholinesterases and act as H3 antagonists. The most promising compound, A12, containing a 4-propylpiperazin-1-yl moiety, demonstrated a balanced multifunctional profile: H3 antagonist activity (pA2 = 8.27), inhibitory activity against acetylcholinesterase (AChE, IC50 = 13.96 μM), and butyrylcholinesterase (BuChE, IC50 = 14.62 μM) in vitro [1]. Importantly, compound A12 also exhibited anti-amnestic properties in an in vivo passive avoidance test in mice, confirming its procognitive effects [2].

Alzheimer's Disease Multi-Target-Directed Ligands Histamine H3 Antagonists Cholinesterase Inhibitors

Primary R&D and Industrial Applications for 1-Propylpiperazine (CAS 50733-94-3)


Synthesis of Histamine H3 Receptor Antagonists for CNS Disorders

1-Propylpiperazine is a preferred synthetic intermediate for developing non-imidazole histamine H3 receptor antagonists. Its N-propylpiperazine core is a key pharmacophore for achieving high antagonist potency (pA2 values up to 8.38) and nanomolar affinity for human and rat H3 receptors, as demonstrated in multiple SAR studies [1]. This makes it a critical starting material for CNS drug discovery programs targeting sleep disorders, cognitive impairment, and other neurological conditions where H3 receptor modulation is beneficial [2].

Development of CXCR4 Antagonists with Improved Drug-like Properties

In the design of CXCR4 antagonists, the N-propyl piperazine side chain has been identified as a superior replacement for butylamine moieties due to its ability to reduce off-target activity at muscarinic acetylcholine receptors (mAChR) and eliminate CYP450 enzyme inhibition [1]. This property is leveraged in lead optimization programs for oncology and immunology applications where CXCR4 signaling plays a role, including cancer metastasis and HIV infection [2].

Synthesis of 5-HT1A Receptor Ligands for Serotonin System Research

The N-propyl substituent provides a well-characterized and intermediate binding affinity (Ki ≈ 7.5 nM) for the 5-HT1A receptor, a key target in depression and anxiety research [1]. This quantifiable affinity, distinct from the higher potency of N-methyl or longer-chain analogs, allows medicinal chemists to use 1-propylpiperazine to systematically explore SAR and optimize the balance between efficacy and side-effect profiles of novel CNS agents [2].

Building Block for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease

1-Propylpiperazine is a vital component for creating MTDLs that simultaneously engage multiple pathological targets in Alzheimer's disease. Derivatives incorporating the 4-propylpiperazine moiety have demonstrated a balanced profile of H3 receptor antagonism and cholinesterase inhibition, with confirmed in vivo procognitive effects in animal models [1]. This supports its use in academic and industrial research aimed at developing next-generation treatments for complex neurodegenerative disorders [2].

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